molecular formula C15H12F3N B4650500 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole

9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole

Cat. No.: B4650500
M. Wt: 263.26 g/mol
InChI Key: YMUXAMNPOLBAMA-UHFFFAOYSA-N
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Description

9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole is a compound belonging to the carbazole family, which is a class of nitrogen-containing heteroaromatic compounds. Carbazoles are known for their diverse applications in pharmaceuticals, organic electronics, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole can be achieved through various synthetic routes. One common method involves the Lewis acid-catalyzed ring-opening benzannulation of dihydrofuran acetals. This reaction typically uses enol ethers and α-diazo-β-indolyl-β-ketoesters as starting materials, with aluminum triflate (Al(OTf)3) as the catalyst in toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can yield halogenated or alkylated derivatives.

Scientific Research Applications

9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with various enzymes, receptors, and other biomolecules. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methyl and trifluoroethyl groups in 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole imparts unique electronic and steric properties, making it distinct from other carbazole derivatives

Properties

IUPAC Name

9-methyl-3-(2,2,2-trifluoroethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N/c1-19-13-5-3-2-4-11(13)12-8-10(6-7-14(12)19)9-15(16,17)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUXAMNPOLBAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CC(F)(F)F)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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